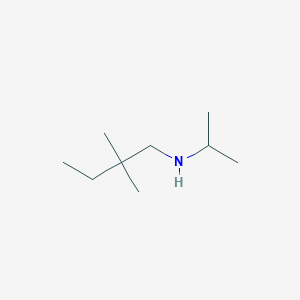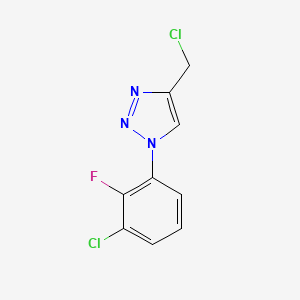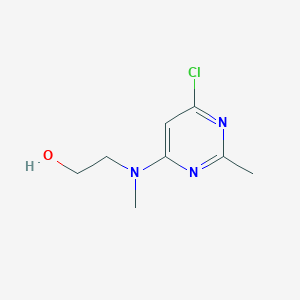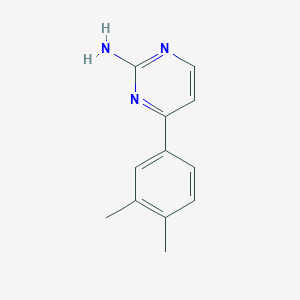![molecular formula C12H11FN2O B1467501 1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one CAS No. 1341161-21-4](/img/structure/B1467501.png)
1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one
Overview
Description
The compound “1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a fluorophenyl group, which is a phenyl ring with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the pyrazole ring and the fluorophenyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms, which can participate in various chemical reactions. The fluorophenyl group is a phenyl ring with a fluorine atom attached, which can also affect the reactivity of the molecule .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives related to "1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one" have been extensively studied. For instance, Kariuki et al. (2021) reported the synthesis of isostructural compounds with high yields, emphasizing the structural determination via single crystal diffraction, revealing the planarity of the molecule apart from one of the fluorophenyl groups which is oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki et al., 2021). Similarly, Delgado et al. (2020) synthesized a pyrazoline compound and utilized X-ray diffraction for structural confirmation, highlighting the cohesive weak interactions among neighboring molecules for efficient packing (Delgado et al., 2020). Loh et al. (2013) prepared four pyrazole compounds, demonstrating the significance of X-ray single crystal structure determination in understanding the molecular architecture (Loh et al., 2013).
Biological Activity and Applications
Research into the biological activity of pyrazoline derivatives has revealed their potential as therapeutic agents. For example, Mary et al. (2015) investigated the optimized molecular structure and theoretical aspects of a pyrazoline derivative, highlighting its potential inhibitory activity against TPII and suggesting its role as an anti-neoplastic agent (Mary et al., 2015). Additionally, Shelke et al. (2007) synthesized fluorine-containing pyrazolone derivatives, examining their antimicrobial activity, which underscores the compound's significance in developing new antimicrobial agents (Shelke et al., 2007).
Physicochemical Properties and Sensing Applications
The compound and its derivatives have also been explored for their physicochemical properties and potential use in sensing applications. Kasirajan et al. (2017) designed a simple colorimetric fluorescent chemosensor based on pyrazoline, showcasing its excellent selectivity towards Zn2+ ions over other metal ions, demonstrating the utility of such compounds in environmental monitoring and biological applications (Kasirajan et al., 2017).
Future Directions
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical Analysis
Biochemical Properties
1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain nucleoside transporters, which are crucial for nucleotide synthesis and regulation of adenosine function . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting the overall biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the uptake of nucleosides in cells, which can alter the cell’s metabolic state and gene expression profiles . Additionally, it can induce apoptosis in certain cancer cell lines by stimulating oxidative stress and inhibiting key signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as an irreversible and non-competitive inhibitor of equilibrative nucleoside transporters, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . This binding interaction is crucial for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in vitro or in vivo can lead to sustained changes in cellular function, including altered gene expression and metabolic states.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in studies involving novel potassium-competitive acid blockers, varying dosages have shown different levels of efficacy and toxicity . Understanding the dosage thresholds is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s metabolic flux and the levels of its metabolites can significantly impact its overall activity and efficacy . These interactions are vital for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution profile is essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9(16)11-6-14-15(8-11)7-10-4-2-3-5-12(10)13/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKHDKKEVSSQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)




![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1467432.png)
![1-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B1467434.png)
![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467435.png)

![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467438.png)

